molecular formula C11H9F3N2O B1445110 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol CAS No. 1033804-94-2

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Cat. No. B1445110
CAS RN: 1033804-94-2
M. Wt: 242.2 g/mol
InChI Key: HOWJLRJAHMYYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, also known as 2,2,2-TFE, is an organic compound commonly used in laboratories as a reagent or solvent. It is a colorless liquid with a sweet smell, and is highly flammable. 2,2,2-TFE has a wide range of applications in the scientific field, including synthesis, extraction, chromatography, and reaction processes. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

  • Enantioselective Acylation : Xu, Zhou, Geng, and Chen (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, including compounds similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. They achieved enantioselective acylation using (R)-benzotetramisole as the catalyst, demonstrating potential in preparative applications for enantiomerically pure compounds (Qing Xu et al., 2009).

  • Metal Complex Formation : Pérez et al. (2013) investigated palladium(II) and platinum(II) complexes with ligands structurally similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. They characterized these complexes using various techniques, contributing to our understanding of metal-organic chemistry (J. A. Pérez et al., 2013).

  • Synthesis of Pyrazolylcarbonyl Derivatives : Bonacorso et al. (2009) described the synthesis of trifluoromethylazoles and non-symmetrical pyrazolylcarbonyl derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (H. Bonacorso et al., 2009).

  • pKa Determination and Biological Applications : Jones, Branch, Thompson, and Threadgill (1996, 1997) explored the synthesis of trifluoromethylazoles, including compounds similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. They focused on the determination of pKa values using 19F NMR spectroscopy, identifying potential applications in measuring pH in biological media (Brian G. Jones et al., 1996) (Brian G. Jones et al., 1997).

  • Antimicrobial Screening : Shaikh et al. (2014) synthesized derivatives of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol and evaluated their antibacterial activity against various bacterial strains. Some compounds exhibited significant antimicrobial activity, highlighting potential applications in developing new antibacterial agents (M. Shaikh et al., 2014).

  • Domino Reactions and Bioactive Compounds : Chagarovskiy, Budynina, Ivanova, Rybakov, Trushkov, and Melnikov (2016) developed a method for assembling polysubstituted pyrazoles and isoxazoles, starting from compounds structurally related to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. This work is significant in the field of medicinal chemistry, as the resultant compounds have potential as bioactive substances (A. Chagarovskiy et al., 2016).

properties

IUPAC Name

2,2,2-trifluoro-1-(2-pyrazol-1-ylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWJLRJAHMYYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol

Synthesis routes and methods

Procedure details

To 2-pyrazol-1-yl-benzaldehyde (0.344 g, 2 mmol) in THF (8 ml) was added trifluoromethyl trimethyl silane (0.341 g, 2.4 mmol). The mixture was cooled to 0-5° C. (ice water bath) and tetra-n-butyl ammonium fluoride (0.035 ml, 0.035 mmol, 1M in THF) was added. The ice bath was removed, and the mixture was stirred at room temperature for 6 h. 2N HCl (5 ml) was added and the reaction mixture was further stirred at room temperature for 3 h. Solvent was removed on the rotavap under reduced pressure. The residue was dissolved in DCM (30 ml), washed with water (20 ml), brine (20 ml) and dried over sodium sulfate. The solvent was removed in vacuo to give crude 2,2,2-trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol (0.45 g, 93%) which was directly used in the following experiment.
Quantity
0.344 g
Type
reactant
Reaction Step One
Quantity
0.341 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.035 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.